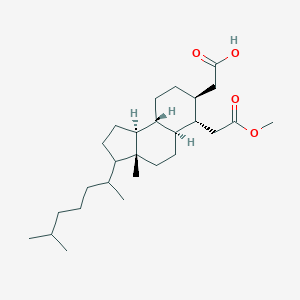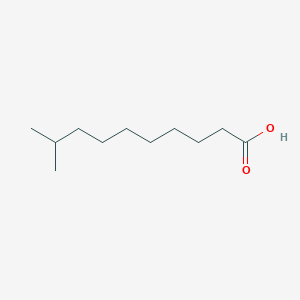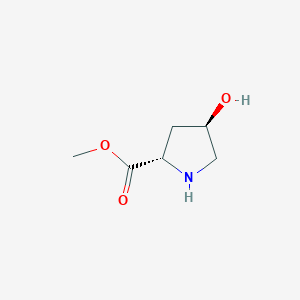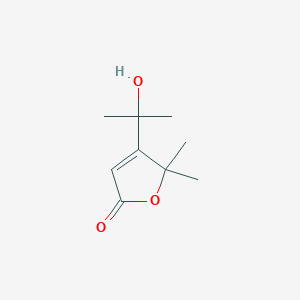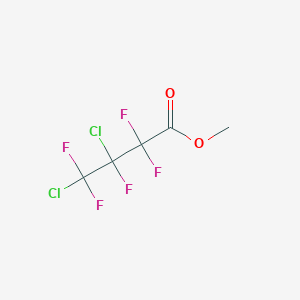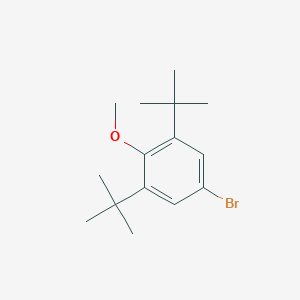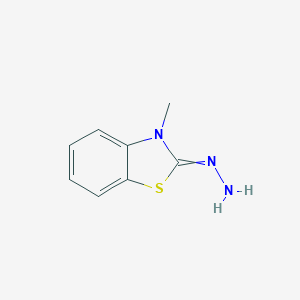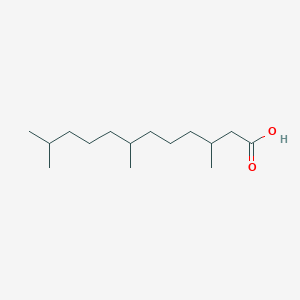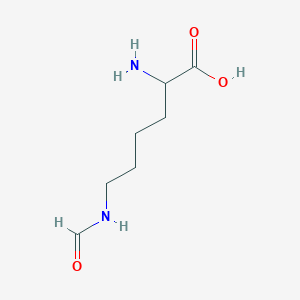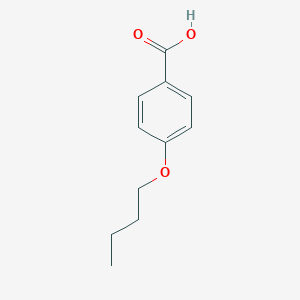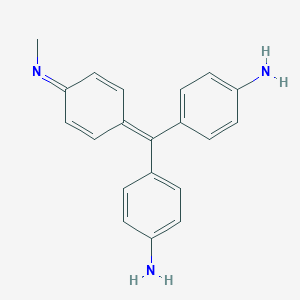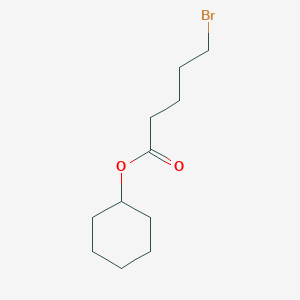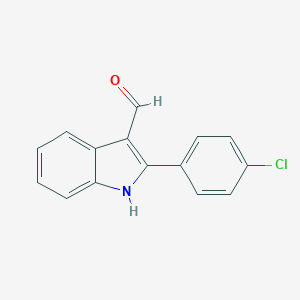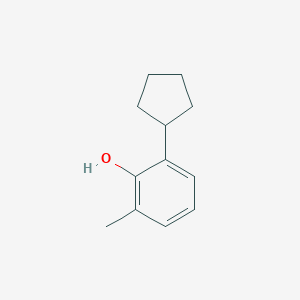
6-Cyclopentyl-o-cresol
Vue d'ensemble
Description
6-Cyclopentyl-o-cresol (CPC) is a chemical compound that has been extensively studied for its potential applications in various fields. It is a cyclopentyl derivative of o-cresol, which is a widely used disinfectant and preservative. CPC has been found to exhibit potent antimicrobial properties, making it a promising candidate for use in various applications.
Mécanisme D'action
The mechanism of action of 6-Cyclopentyl-o-cresol is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of bacterial growth. 6-Cyclopentyl-o-cresol has also been found to exhibit antiviral activity, although the exact mechanism of action is not well understood.
Effets Biochimiques Et Physiologiques
6-Cyclopentyl-o-cresol has been found to exhibit potent antimicrobial properties against a wide range of bacteria and viruses. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Cyclopentyl-o-cresol in lab experiments is its potent antimicrobial properties, which make it a useful tool for studying bacterial and viral infections. However, 6-Cyclopentyl-o-cresol can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 6-Cyclopentyl-o-cresol. One area of interest is the development of 6-Cyclopentyl-o-cresol-based disinfectants and preservatives for use in various applications. Another area of interest is the development of 6-Cyclopentyl-o-cresol-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 6-Cyclopentyl-o-cresol and its potential side effects.
Applications De Recherche Scientifique
6-Cyclopentyl-o-cresol has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antimicrobial properties, making it a promising candidate for use in disinfectants, preservatives, and other antimicrobial agents. 6-Cyclopentyl-o-cresol has also been studied for its potential use in the treatment of various diseases, including cancer and viral infections.
Propriétés
Numéro CAS |
1596-19-6 |
|---|---|
Nom du produit |
6-Cyclopentyl-o-cresol |
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-cyclopentyl-6-methylphenol |
InChI |
InChI=1S/C12H16O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10,13H,2-3,6-7H2,1H3 |
Clé InChI |
DYQPZDLXQPYGSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C2CCCC2)O |
SMILES canonique |
CC1=C(C(=CC=C1)C2CCCC2)O |
Autres numéros CAS |
1596-19-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

